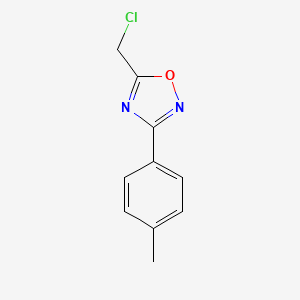

![molecular formula C11H14N4O B1275008 6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 612513-58-3](/img/structure/B1275008.png)

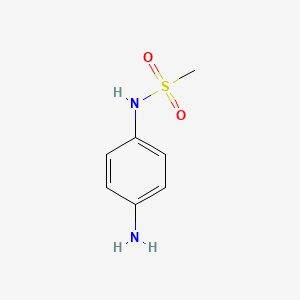

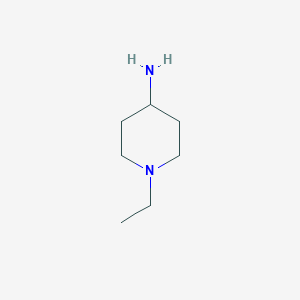

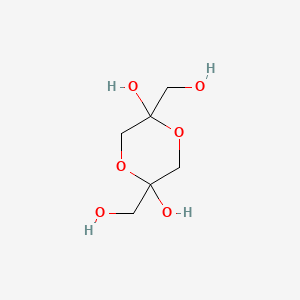

6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Biological Activity

The compound has been explored for its use in the synthesis of various heterocyclic compounds. Studies have shown its potential in the synthesis of pyrano[2,3-c]pyrazole derivatives, which are significant in the field of medicinal chemistry due to their antimicrobial properties (Fadda, Abdel-Rahman, Hamed, & Khalil, 2012). Similarly, research indicates its utility as a building block in organic chemistry for developing biologically important heterocyclic compounds (Patel, 2017).

Corrosion Inhibition

The compound's derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions. Studies demonstrate their effectiveness in this role, with inhibition efficiencies reaching up to 96.1% under certain conditions (Yadav, Gope, Kumari, & Yadav, 2016).

Catalysis in Organic Synthesis

Various studies have focused on the use of 6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in catalyzed synthesis reactions. This includes its involvement in one-pot, three-component condensations and other multi-component reactions that are integral to creating complex molecular structures in organic synthesis (Shinde et al., 2008).

Antitumor and Antimicrobial Potential

Several studies have synthesized derivatives of this compound to explore their antitumor and antimicrobial properties. These derivatives show significant activity against various human cancer cell lines and microbial agents, indicating the compound's potential in pharmacological applications (Hafez & El-Gazzar, 2015).

Green Chemistry Applications

The compound has been utilized in research focusing on green chemistry principles. Studies have demonstrated its use in environmentally friendly synthesis methods, aiming to reduce the use of hazardous solvents and improve the efficiency of chemical processes (Ilovaisky et al., 2014).

Nanoformulation in Cancer Treatment

There is ongoing research into the nanoformulation of derivatives of this compound for potential use in cancer treatment. Such studies involve encapsulating the compound in nanostructures to improve its physicochemical properties and therapeutic efficacy (Sun et al., 2019).

Eigenschaften

IUPAC Name |

6-amino-3-methyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-3-4-7-8(5-12)10(13)16-11-9(7)6(2)14-15-11/h7H,3-4,13H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWLMCWATYLQAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=C(OC2=NNC(=C12)C)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.